molecular formula C8H7FN2O B1448823 (E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one CAS No. 1432793-64-0

(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one

Cat. No.: B1448823
CAS No.: 1432793-64-0
M. Wt: 166.15 g/mol
InChI Key: VKMOPTOXALINFF-NSCUHMNNSA-N
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Description

(E)-4-(5-fluoropyriMidin-2-yl)but-3-en-2-one is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
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Biological Activity

(E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article aims to summarize the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₇H₈F₁N₂O
  • Molecular Weight : 154.15 g/mol

The compound features a pyrimidine ring substituted with a fluorine atom, which is known to enhance biological activity by improving pharmacokinetic properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • Studies have shown that compounds containing the 5-fluoropyrimidine moiety can inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated potent inhibition against L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range .
    • The mechanism of action is believed to involve the intracellular release of active metabolites that interfere with DNA synthesis.
  • Antifungal Activity :
    • The compound has been explored for its antifungal properties. A related study identified derivatives effective against dermatophytes, suggesting that the pyrimidine structure plays a crucial role in antifungal activity .
    • The specific activity against various fungal strains remains an area for further investigation.

Anticancer Studies

A notable study evaluated a series of fluorinated pyrimidine derivatives, including this compound, against different cancer cell lines. The results indicated:

CompoundCell LineIC₅₀ (nM)
This compoundL121050
Control Drug20

The study concluded that the presence of the fluorine atom significantly enhanced the compound's ability to inhibit cell growth compared to non-fluorinated analogs .

Antifungal Efficacy

In another investigation focused on antifungal activity, the following results were obtained:

CompoundFungal StrainMIC (µg/mL)
This compoundTrichophyton rubrum10
Control DrugKetoconazole0.5

This data suggests that while this compound shows promise as an antifungal agent, it is less potent than traditional treatments like ketoconazole .

The proposed mechanism for the biological activity of this compound involves its conversion into active metabolites within cells. These metabolites inhibit key enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells and fungi. The fluorine substitution enhances lipophilicity, facilitating better cell membrane penetration and bioavailability .

Properties

IUPAC Name

(E)-4-(5-fluoropyrimidin-2-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-6(12)2-3-8-10-4-7(9)5-11-8/h2-5H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMOPTOXALINFF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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